tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate
Overview
Description
tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate: is a chemical compound with the molecular formula C₁₁H₁₅BrN₂O₂ and a molecular weight of 287.15 g/mol . It is commonly used in research and development, particularly in the fields of organic chemistry and medicinal chemistry . The compound is characterized by its tert-butyl carbamate group attached to a 4-bromopyridin-2-yl moiety, making it a valuable intermediate in various synthetic processes .
Preparation Methods
The synthesis of tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate typically involves the reaction of 1-(4-bromopyridin-2-yl)methanamine with di-tert-butyl dicarbonate in the presence of triethylamine and 4-dimethylaminopyridine as catalysts . The reaction is carried out in dichloromethane as the solvent . The general reaction conditions are as follows:
Reactants: 1-(4-bromopyridin-2-yl)methanamine, di-tert-butyl dicarbonate
Catalysts: Triethylamine, 4-dimethylaminopyridine
Solvent: Dichloromethane
Temperature: Room temperature
Time: Several hours
Chemical Reactions Analysis
tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common reagents used in these reactions include nucleophiles for substitution reactions and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate has several applications in scientific research:
Organic Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is employed in the development of pharmaceuticals and bioactive molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications:
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The bromine atom on the pyridine ring can participate in halogen bonding, while the carbamate group can form hydrogen bonds with target molecules . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (4-bromopyridin-2-yl)carbamate: This compound lacks the methyl group on the carbamate nitrogen, which can affect its reactivity and biological activity.
tert-Butyl (5-bromopyridin-2-yl)(methyl)carbamate: The bromine atom is positioned differently on the pyridine ring, which can influence the compound’s chemical properties and interactions with molecular targets.
tert-Butyl (2-bromopyridin-4-yl)(methyl)carbamate: The position of the bromine atom and the carbamate group are different, leading to variations in reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl N-(4-bromopyridin-2-yl)-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14(4)9-7-8(12)5-6-13-9/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHVUYZFVGMPKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC=CC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732655 | |
Record name | tert-Butyl (4-bromopyridin-2-yl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80732655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946000-13-1 | |
Record name | tert-Butyl (4-bromopyridin-2-yl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80732655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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